

# Meta-Analysis of Citicoline's Efficacy in Stroke Recovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of citicoline's effectiveness as a therapeutic agent in post-stroke recovery. By synthesizing data from multiple clinical trials, this document offers an objective comparison of citicoline's performance against placebo, supported by detailed experimental data and an exploration of its molecular mechanisms of action.

## **Quantitative Data Summary**

The efficacy of citicoline in improving functional outcomes after an ischemic stroke has been evaluated in numerous clinical trials. A significant pooled analysis of individual patient data from four randomized, placebo-controlled, double-blind clinical trials by Dávalos et al. (2002) provides robust quantitative insights.[1][2][3][4][5] This analysis included 1,372 patients with moderate to severe ischemic stroke, with treatment initiated within 24 hours of symptom onset. [1][2][3][4]

The primary efficacy endpoint was a global recovery measure at 3 months, defined as a composite of:

- National Institutes of Health Stroke Scale (NIHSS) score ≤1
- modified Rankin Scale (mRS) score ≤1



#### • Barthel Index (BI) ≥95

| Outcome<br>Measure                     | Citicoline<br>Group | Placebo Group | Odds Ratio<br>(95% CI) | P-value         |
|----------------------------------------|---------------------|---------------|------------------------|-----------------|
| Global Recovery                        | 25.2%               | 20.2%         | 1.33 (1.10 - 1.62)     | 0.0034          |
| Dose-specific<br>Analysis              |                     |               |                        |                 |
| 2000 mg/day                            | 27.9%               | 20.2%         | 1.38 (1.10 - 1.72)     | 0.0043          |
| Functional<br>Recovery (BI<br>≥95)     | Not specified       | Not specified | 1.29 (1.03 - 1.62)     | -               |
| Disability (mRS ≤1)                    | Not specified       | Not specified | 1.42 (1.08 - 1.88)     | -               |
| Neurological<br>Recovery<br>(NIHSS ≤1) | Not specified       | Not specified | 1.28 (0.99 - 1.65)     | Not Significant |
| Mortality                              | 18.8%               | 17.8%         | Not Significant        | -               |

Table 1: Efficacy of Oral Citicoline in Acute Ischemic Stroke at 3 Months (Data from Dávalos et al., 2002)[1][2][3][4]

More recent meta-analyses have provided additional perspectives. A 2023 systematic review and meta-analysis by Yasir et al. that included 15 studies with 8,357 subjects found no significant improvement in neurological function (NIHSS < 1; OR = 1.05, 95% CI: 0.87-1.27) or functional recovery (mRS < 1; OR = 1.36, 95% CI: 0.99-1.87) with citicoline treatment in patients with acute stroke.[6] Similarly, an analysis of five randomized controlled trials assessing the Barthel Index (>95) showed no significant difference between the citicoline and control groups (OR = 1.12, 95% CI: 0.81-1.53).[6]

A 2024 network meta-analysis that included 13 studies provided a dose-comparison for mortality.[7][8] It found that both 500 mg and 2000 mg of citicoline demonstrated lower mortality compared to the control group, with the 2000 mg dose showing the lowest mortality.[7][8]



## **Experimental Protocols of Key Clinical Trials**

The pooled analysis by Dávalos et al. (2002) included data from several key randomized controlled trials. The general methodology of these trials is outlined below.

#### Clark et al. (1999) Efficacy Trial

- Study Design: A 33-center, randomized, double-blind, placebo-controlled efficacy trial.
- Participants: 394 patients with acute (within 24 hours) ischemic stroke in the middle cerebral artery territory with a National Institutes of Health Stroke Scale (NIHSS) score of ≥ 5.
- Intervention: Patients were randomized to receive either oral citicoline (500 mg daily) or placebo for 6 weeks, followed by a 6-week post-treatment follow-up.
- Primary Outcome: The planned primary analysis was based on the Barthel Index, but due to statistical assumption violations, it was considered unreliable.
- Key Findings: No significant between-group differences were observed in the planned secondary analyses at 90 days, including the proportion of patients with a Barthel Index ≥ 95 (40% in both groups) or mortality rate (17% for citicoline vs. 18% for placebo). However, a post-hoc analysis of patients with a baseline NIHSS ≥ 8 suggested that citicoline-treated patients were more likely to achieve a full recovery (Barthel Index ≥ 95).

## The International Citicoline Trial on Acute Stroke (ICTUS)

- Study Design: A large, international, multicenter, randomized, placebo-controlled, sequential trial.
- Participants: 2,298 patients with moderate-to-severe acute ischemic stroke.
- Intervention: Patients received either citicoline (1000 mg every 12 hours intravenously for the first 3 days, followed by oral administration for a total of 6 weeks) or placebo within 24 hours of symptom onset.







- Primary Outcome: A global recovery measure at 90 days, combining NIHSS ≤1, mRS ≤1, and Barthel Index ≥95.
- Key Findings: The trial was stopped for futility at the third interim analysis. The final analysis showed no significant difference in global recovery between the citicoline and placebo groups (OR 1.03, 95% CI 0.86–1.25).





Click to download full resolution via product page

Typical workflow of a randomized controlled trial for citicoline in acute ischemic stroke.



### **Signaling Pathways of Citicoline in Neuroprotection**

Citicoline exerts its neuroprotective effects through multiple interconnected signaling pathways. A key mechanism involves the upregulation of Sirtuin 1 (SIRT1), a protein with a critical role in cellular stress resistance and longevity.



Click to download full resolution via product page

Key signaling pathways influenced by citicoline leading to neuroprotection.

Experimental studies have shown that citicoline upregulates the expression of SIRT1.[9][10] This increase in SIRT1 is associated with a reduction in infarct volume.[10] SIRT1 exerts its neuroprotective effects by:



- Inhibiting Apoptosis: SIRT1 can deacetylate and consequently inhibit the activity of proappototic factors like p53 and NF-κB, thereby reducing neuronal cell death in the ischemic penumbra.[11]
- Reducing Inflammation: By suppressing the NF-κB signaling pathway, SIRT1 can decrease
  the expression of pro-inflammatory cytokines, mitigating the inflammatory damage that
  follows a stroke.[12]
- Combating Oxidative Stress: SIRT1 can activate antioxidant defense mechanisms, for instance, through the PGC-1α signaling pathway, to counteract the damaging effects of reactive oxygen species generated during ischemia.[11]

In addition to its SIRT1-mediated effects, citicoline also contributes to membrane stabilization by serving as a precursor for the synthesis of phosphatidylcholine, a primary component of neuronal membranes. This helps to repair and maintain the integrity of cell membranes damaged during an ischemic event.

In conclusion, while some meta-analyses suggest a modest benefit of citicoline in improving functional recovery after ischemic stroke, particularly at a dose of 2000 mg/day, more recent and larger trials have not consistently replicated these findings. The neuroprotective mechanisms of citicoline, involving the upregulation of SIRT1 and stabilization of cell membranes, provide a strong biological rationale for its potential therapeutic use. Further research is warranted to identify specific patient subgroups that may derive the most benefit from citicoline treatment and to further elucidate its complex molecular actions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Oral citicoline in acute ischemic stroke: an individual patient data pooling analysis of clinical trials PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]







- 3. Oral citicoline in acute ischemic stroke: an individual patient data pooling analysis of clinical trials Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [PDF] Oral Citicoline in Acute Ischemic Stroke: An Individual Patient Data Pooling Analysis
  of Clinical Trials | Semantic Scholar [semanticscholar.org]
- 5. Oral citicoline in acute ischemic stroke: An individual patient data pooling analysis of clinical trials | Documentos Servicio Gallego de Salud [portalcientifico.sergas.es]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The efficacy of different doses of citicoline in improving the prognosis of patients with acute ischemic stroke based on network meta-analysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Citicoline (CDP-choline) increases Sirtuin1 expression concomitant to neuroprotection in experimental stroke PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The critical role of Sirt1 in ischemic stroke PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Meta-Analysis of Citicoline's Efficacy in Stroke Recovery: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226826#meta-analysis-of-citicoline-s-effectiveness-in-stroke-recovery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com